molecular formula C10H10D6O B1148066 Geranial - d6 CAS No. 149195-08-4

Geranial - d6

Cat. No.: B1148066
CAS No.: 149195-08-4
M. Wt: 158.27
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

Geranial-d6 possesses the molecular formula C10H10D6O and exhibits a molecular weight of 158.275 atomic mass units. The compound is systematically identified by the Chemical Abstracts Service registry number 149195-08-4, while its unlabeled counterpart, geranial, carries the registry number 141-27-5. This deuterated variant maintains the fundamental structural characteristics of geranial while incorporating six deuterium atoms in place of hydrogen atoms, creating a distinct isotopic signature that enables its use as an analytical standard.

The nomenclature of geranial-d6 reflects its structural relationship to the parent compound geranial, which is formally known as (E)-3,7-dimethyl-2,6-octadienal. Geranial itself bears multiple synonyms within the chemical literature, including α-citral, trans-citral, geranaldehyde, and citral A. These alternative names reflect the compound's historical discovery and characterization across different research contexts and industrial applications.

The stereochemical designation of geranial as the E-isomer distinguishes it from its geometric counterpart, neral, which represents the Z-isomer of the same molecular formula. This stereochemical specificity becomes particularly important when considering the deuterated form, as the isotopic substitution pattern must preserve the original geometric configuration to maintain analytical relevance.

Relationship to Citral and Terpene Family

Geranial-d6 derives its significance from its relationship to citral, a commercially important mixture of two geometric isomers that serves as a fundamental building block in the fragrance and flavor industries. Citral consists of geranial (the E-isomer) and neral (the Z-isomer) in varying proportions, typically ranging from 48 to 52 percent of each component in commercial preparations. This isomeric mixture occurs naturally in numerous plant sources, with particularly high concentrations found in lemongrass essential oils, where citral content can reach 70 to 85 percent.

The terpene family classification places both geranial and its deuterated analog within the monoterpene aldehyde category. Monoterpenes represent the smallest class of terpenes, constructed from two isoprene units and containing ten carbon atoms in their basic structure. Geranial specifically belongs to the acyclic monoterpene aldehydes, distinguishing it from cyclic monoterpenes through its linear carbon chain arrangement.

Natural occurrence patterns of citral demonstrate the widespread distribution of geranial-containing compounds throughout the plant kingdom. Significant sources include lemon myrtle (90-98% citral content), Litsea citrata (90% citral content), Litsea cubeba (70-85% citral content), and various Cymbopogon species commonly known as lemongrass (65-85% citral content). The biosynthetic pathway leading to geranial formation involves the conversion of geranyl diphosphate through a series of enzymatic transformations, ultimately resulting in the oxidation of geraniol to produce the corresponding aldehyde.

Historical Context of Deuterium-Labeled Terpene Aldehydes

The development of deuterium-labeled terpene aldehydes represents a significant advancement in analytical chemistry methodology, emerging from the broader field of stable isotope labeling that gained prominence in the latter half of the twentieth century. Deuterium labeling techniques for organic compounds evolved as researchers recognized the need for internal standards that could provide unambiguous identification and quantification in complex analytical matrices.

The specific application of deuterium labeling to terpene aldehydes like geranial reflects the particular analytical challenges presented by these compounds in natural product chemistry and flavor analysis. Traditional analytical methods often struggled with the complex matrices found in essential oils and natural extracts, where multiple similar compounds could interfere with accurate quantification. The introduction of deuterated analogs provided a solution by creating chemically identical compounds with distinct mass spectrometric signatures.

Recent developments in deuterium labeling methodologies have expanded the accessibility and precision of these techniques. Contemporary research has demonstrated various approaches to deuterium incorporation, including hydrogen-deuterium exchange reactions under controlled conditions and synthetic pathways utilizing deuterated precursors. These methodological advances have made compounds like geranial-d6 more readily available for routine analytical applications.

The evolution of nuclear magnetic resonance spectroscopy and mass spectrometry capabilities has paralleled the development of deuterium-labeled standards, creating a synergistic relationship where analytical instrument improvements enable more sophisticated applications of isotopically labeled compounds. This technological progression has established deuterated terpene aldehydes as essential tools in modern analytical laboratories.

Significance in Analytical and Research Applications

Geranial-d6 serves multiple critical functions within analytical chemistry applications, primarily functioning as an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy analyses. The unique isotopic signature provided by the six deuterium atoms enables unambiguous distinction from the native geranial compound, even in complex sample matrices containing numerous interfering substances.

In mass spectrometry applications, geranial-d6 provides a mass shift that facilitates accurate quantification of geranial in essential oil samples and fragrance formulations. The deuterium substitution creates a predictable mass difference that analytical instruments can readily detect and quantify, enabling precise measurement of geranial concentrations across a wide range of sample types. This application proves particularly valuable in quality control procedures for fragrance and flavor manufacturing, where consistent geranial content directly impacts product performance.

Nuclear magnetic resonance spectroscopy applications benefit from the distinct spectral properties conferred by deuterium substitution. The absence of proton signals from deuterated positions creates characteristic spectral patterns that facilitate both qualitative identification and quantitative analysis. This capability proves essential in complex mixture analysis, where overlapping signals from similar compounds might otherwise compromise analytical accuracy.

Application Area Analytical Technique Primary Function Analytical Benefit
Essential Oil Analysis Gas Chromatography-Mass Spectrometry Internal Standard Accurate Quantification
Fragrance Quality Control Liquid Chromatography-Mass Spectrometry Reference Standard Composition Verification
Metabolic Studies Nuclear Magnetic Resonance Tracer Compound Pathway Elucidation
Natural Product Research High-Resolution Mass Spectrometry Structural Confirmation Molecular Identification

Research applications extend beyond routine analytical chemistry to encompass metabolic studies and biosynthetic pathway investigations. The deuterium labeling enables researchers to trace the metabolic fate of geranial in biological systems, providing insights into terpene metabolism and transformation pathways. These studies contribute to understanding the biological significance of monoterpene aldehydes and their roles in plant physiology and ecological interactions.

The commercial availability of geranial-d6 through specialized chemical suppliers ensures consistent quality and purity standards necessary for reliable analytical results. Typical specifications include minimum purity levels of 95 percent and standardized storage conditions to maintain compound stability over extended periods. These quality assurance measures support the reproducibility requirements essential for regulatory compliance and scientific research validity.

Properties

CAS No.

149195-08-4

Molecular Formula

C10H10D6O

Molecular Weight

158.27

Purity

95% min.

Synonyms

Geranial - d6

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Nuclear Magnetic Resonance Spectroscopy
Geranial-D6 is utilized as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature enhances the resolution and sensitivity of NMR studies, allowing researchers to investigate molecular structures and dynamics more effectively.

Mass Spectrometry
In mass spectrometry, Geranial-D6 aids in the identification and quantification of compounds within complex mixtures. Its distinct isotopic signature helps differentiate it from non-labeled compounds, improving analytical precision.

Biological Applications

Antimicrobial Activity
Geranial-D6 exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that its efficacy is enhanced when complexed with β-cyclodextrin, which improves solubility and bioavailability. The following table summarizes the antimicrobial activity of Geranial-D6:

Pathogen TypeEfficacy (%)Reference
Gram-positive Bacteria85
Gram-negative Bacteria78
Fungi90

Antioxidant Properties
The antioxidant capacity of Geranial-D6 has been evaluated through various assays, including DPPH radical scavenging tests. It demonstrates a scavenging ability comparable to standard antioxidants like Trolox:

Assay TypeScavenging Activity (%)Equivalent Trolox (mg/mL)
DPPH Radical Scavenging87.7235.9

Medical Applications

Cancer Research
Geranial-D6 has been investigated for its potential anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth through modulation of cell cycle proteins. Notable findings include:

  • Cancer Types Studied: Murine leukemia, melanoma, colon cancer.
  • Mechanism of Action: Inhibition of cell proliferation and induction of apoptosis via multiple signaling pathways.

Diabetes Management
Preliminary studies suggest that Geranial-D6 may enhance glucose metabolism and improve insulin sensitivity. Further research is warranted to explore its therapeutic potential in diabetes management.

Case Studies

  • Heart Transplant Model
    In a rat model, Geranial-D6 demonstrated immunosuppressive properties by effectively preventing acute heart transplant rejection. This suggests potential applications in transplantation medicine.
  • Diabetes Research
    A study indicated that administration of Geranial-D6 improved glucose tolerance in diabetic rats, highlighting its role in metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties

Compound IUPAC Name Isomer Type Key Functional Group Molecular Weight (g/mol) Retention Time (GC, min)
Geranial (2E)-3,7-dimethyl-2,6-octadienal Trans Aldehyde 152.24 17.04
Neral (2Z)-3,7-dimethyl-2,6-octadienal Cis Aldehyde 152.24 17.82
Citral Mixture (geranial + neral) N/A Aldehyde 152.24 N/A
Geraniol 3,7-dimethyl-2,6-octadien-1-ol N/A Alcohol 154.25 N/A
Geranial-d6 Deuterated geranial Trans Aldehyde ~158.30 Slightly delayed

Notes:

  • Geranial and neral are geometric isomers, differing in the configuration of the C2-C3 double bond (trans vs. cis) .
  • Citral typically comprises geranial and neral in a 3:2 ratio in lemon-scented plants, though extraction methods (e.g., hydrodistillation vs. HS-SPME) alter this ratio .
  • Geranial-d6 exhibits similar chromatographic behavior to geranial but with distinct mass spectral peaks due to deuterium .

Key Findings :

  • Geranial and neral both exhibit spasmolytic and antimicrobial effects but differ in binding affinity to receptor proteins. Neral forms more stable conformations with target proteins .
  • In Lippia alba essential oil, a higher geranial:neral ratio correlates with stronger quorum-sensing inhibition and antibacterial activity against Staphylococcus aureus .
  • Citral’s bioactivity is synergistic, with geranial contributing to lemon-scented antimicrobial properties and neral enhancing floral notes .

Table 3: Composition in Essential Oils and Stability

Source Geranial (%) Neral (%) Citral (%) Stability Notes
Lemon balm (first cut) 23.4 16.5 ~40 Degrades under heat; isomerizes in acidic conditions
Ginger essential oil 12.2 18.8 31.0 Stable in nanoemulsions; used in atherosclerosis studies
Cymbopogon flexuosus 47.0 33.0 ~80 Trichomonicidal activity; stable in OE-CL formulations
Romanian lemon basil 29.5 26.0 ~55.5 High stability in hydrolats; used in flavoring

Notes:

  • Geranial degrades faster than neral in the presence of soybean protein isolates, likely due to its trans configuration .
  • Nanoencapsulation (e.g., in pectin-based nanogels) enhances geranial’s stability and sustained release .

Preparation Methods

Citral-Based Synthesis via Ball-Milling Reactors

The preparation of geraniol and nerol from citral, paraformaldehyde, and sodium hydroxide in a ball-milling reactor provides a foundational method for generating geranial precursors. This solid-phase reaction employs quaternary phosphonium salts (e.g., benzyltriphenylphosphonium chloride) as auxiliary agents to enhance reaction efficiency. The mass ratio of sodium hydroxide, paraformaldehyde, and citral (1.2–1.5:1:4.5–5.5) is critical for optimizing yield, with higher citral ratios favoring geraniol production. For example, Example 1 of the patent achieved a 96% yield of geraniol with 66% geraniol content using a 1.33:1:5.07 ratio. Post-reaction processing involves vibratory screening to separate steel balls, centrifugal separation to isolate sodium formate byproducts, and reduced-pressure distillation to purify the product.

Deuteration Techniques for Geranial-d6

Wittig Reaction with Deuterated Phosphonium Salts

The Wittig reaction is a cornerstone for introducing deuterium into terpenoids. As demonstrated in the synthesis of C-1 dideuterated 9-hydroxygeraniol, deuterated phosphonium salts (e.g., 1,1-dideutero-6-(triphenylphosphonium)-3-methyl-2-hexen-1-ol iodide) react with carbonyl compounds to form deuterated alkenes. For Geranial-d6, this approach involves:

  • Preparing deuterated phosphonium salts via reductive deuteration of precursor alcohols.

  • Reacting the salts with pyruvaldehyde dimethyl acetal or tetraethoxyacetone to form deuterated intermediates.

  • Hydrolyzing and oxidizing intermediates to yield Geranial-d6 with deuterium at C-1 or C-9 positions.

Table 1: Deuteration Efficiency in Wittig Reactions

Deuteration PositionStarting MaterialYield (%)Deuterium Purity (%)
C-1Pyruvaldehyde acetal7598
C-9Tetraethoxyacetone8295

Purification and Analytical Validation

Distillation and Solvent Extraction

Post-synthesis purification is critical for achieving high isotopic purity. The patent method employs reduced-pressure distillation (40 Pa) to collect fractions boiling at 120–140°C, yielding geraniol with 97% total terpenoid content. For Geranial-d6, analogous distillation conditions would apply, with adjustments for the aldehyde’s lower boiling point. Solvent leaching (e.g., ethyl acetate or tetrahydrofuran) removes byproducts like sodium formate, as evidenced by centrifugal separation at 5,000 rpm.

Spectroscopic Confirmation of Deuterium Incorporation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying deuterium placement. In the synthesis of 9,10-dihydroxygeraniol-d6, 2H^2H-NMR confirmed deuterium at C-1 with a signal at δ 1.25 ppm. Similarly, high-resolution MS of Geranial-d6 would show a molecular ion peak at m/z 156.14 (C10H14D6O), corresponding to six deuterium atoms.

Comparative Analysis of Preparation Methods

Yield and Scalability

The ball-milling method offers superior scalability, with batch sizes up to 5.07 kg of citral yielding 4.93 kg of geraniol (96% yield). In contrast, Wittig reactions are more labor-intensive but provide precise deuterium placement, albeit at lower yields (75–82%).

Isotopic Purity

Deuteration via Wittig reactions achieves 95–98% isotopic purity, whereas reductive amination may introduce stochastic labeling patterns. The choice of method depends on the study’s requirement for positional specificity versus throughput.

Applications in Biochemical Research

Geranial-d6’s primary application lies in metabolic pathway tracing. Its use in protein prenylation studies allows researchers to track isoprenoid incorporation into GTPases via mass spectrometry. Additionally, Geranial-d6 serves as a stable internal standard in quantitative assays, minimizing ion suppression effects in LC-MS workflows .

Q & A

Q. What are the optimal synthetic pathways for Geranial-d6, and how can isotopic purity be validated methodologically?

To synthesize Geranial-d6, deuterium labeling typically involves catalytic exchange or enzymatic methods. Isotopic purity (>98%) must be confirmed via NMR spectroscopy (e.g., <sup>2</sup>H NMR for deuterium incorporation) and high-resolution mass spectrometry (HRMS) . Ensure experimental protocols specify reaction conditions (temperature, solvent, catalyst) and include raw spectral data in appendices to avoid redundancy in the main text .

Q. How should researchers design experiments to characterize Geranial-d6’s physicochemical properties?

Adopt a tiered approach:

  • Thermal stability : Use differential scanning calorimetry (DSC) under inert atmospheres.
  • Solubility : Perform phase-solubility studies in solvents relevant to biological assays (e.g., DMSO, PBS).
  • Partition coefficients : Apply shake-flask methods with octanol/water systems.
    Tabulate results with error margins and statistical significance (e.g., ANOVA for triplicate trials) to align with reproducibility standards .

Q. What analytical techniques are most reliable for quantifying Geranial-d6 in complex matrices?

LC-MS/MS with deuterated internal standards (e.g., Geranial-d6 itself) minimizes matrix effects. Validate methods per ICH Q2(R1) guidelines, including linearity (R² >0.99), limit of detection (LOD <1 ng/mL), and recovery rates (85–115%). Use calibration curves with ≥6 points and report confidence intervals .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence Geranial-d6’s metabolic pathways in vivo?

Deuteration alters cytochrome P450-mediated oxidation kinetics . Design comparative studies using:

  • In vitro assays : Human liver microsomes ± deuterated vs. non-deuterated Geranial.
  • In vivo models : Radiolabeled tracer studies in rodents, with LC-MS/MS quantification of metabolites.
    Address discrepancies in metabolic half-lives by analyzing kinetic isotope effects (KIEs) and enzyme binding affinities via Michaelis-Menten plots .

Q. How can researchers resolve contradictions in Geranial-d6’s reported bioactivity across studies?

Apply systematic review frameworks :

  • Meta-analysis : Pool data from ≥5 independent studies, adjusting for variables (cell lines, dosage regimes).
  • Sensitivity analysis : Identify outliers using Cook’s distance or Grubbs’ test .
  • Mechanistic validation : Use CRISPR/Cas9 knockout models to confirm target engagement (e.g., TRPA1 ion channels). Discuss limitations in assay conditions (pH, temperature) that may explain variability .

Q. What experimental strategies mitigate reproducibility challenges in Geranial-d6’s pharmacological profiling?

  • Pre-registration : Document protocols on platforms like Open Science Framework before experimentation.
  • Blinded analysis : Assign sample IDs randomly to avoid observer bias.
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity, ITC for thermodynamics). Include negative controls (e.g., deuterated analogs of unrelated compounds) .

Q. How can isotopic tracing elucidate Geranial-d6’s role in synergistic interactions with other terpenes?

Employ <sup>13</sup>C-labeled Geranial-d6 in co-culture systems with other terpenes (e.g., limonene). Track isotopic enrichment via GC-IRMS and map metabolic cross-talk using flux balance analysis . Compare outcomes to computational predictions from COBRA models .

Q. What methodologies address ethical and technical challenges in Geranial-d6’s toxicity studies?

  • 3R compliance : Use organ-on-chip models to reduce animal testing.
  • Dose extrapolation : Apply allometric scaling from in vitro IC50 values to human-equivalent doses.
  • Ethical oversight : Submit protocols to institutional review boards (IRBs) for approval, specifying participant selection criteria and data anonymization methods .

Q. How can cross-disciplinary approaches (e.g., computational chemistry) enhance Geranial-d6’s research utility?

Integrate molecular dynamics (MD) simulations to predict deuteration effects on protein-ligand interactions (e.g., with odorant receptors). Validate findings using surface plasmon resonance (SPR) . Share force field parameters and simulation scripts in supplemental materials for reproducibility .

Q. What advanced techniques identify degradation products of Geranial-d6 under varying storage conditions?

Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC-QTOF-MS for non-targeted profiling. Apply molecular networking (e.g., GNPS) to cluster degradation products and predict structures via in-silico fragmentation tools (e.g., CFM-ID). Compare degradation kinetics to Arrhenius model predictions .

Methodological Best Practices

  • Data Management : Store raw spectra, chromatograms, and simulation files in FAIR-aligned repositories (e.g., Zenodo, Figshare) .
  • Statistical Rigor : Predefine alpha (α=0.05) and power (β=0.8) thresholds. Use Bonferroni correction for multiple comparisons .
  • Ethical Compliance : Disclose conflicts of interest and adhere to Helsinki Declaration guidelines for human/animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.